molecular formula C17H21BrF3N3O B10960460 N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10960460
M. Wt: 420.3 g/mol
InChI Key: RFVTXTUAGZBRJQ-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of adamantane, bromine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps One common approach is to start with the adamantane derivative, which undergoes bromination to introduce the bromine atomThe trifluoromethyl group is then added using reagents such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral or anticancer agent.

    Medicine: Explored for its pharmacological properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the adamantane moiety provides stability and enhances lipophilicity, while the trifluoromethyl group contributes to its reactivity and potential biological activity .

Properties

Molecular Formula

C17H21BrF3N3O

Molecular Weight

420.3 g/mol

IUPAC Name

N-(1-adamantyl)-4-bromo-N,2-dimethyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H21BrF3N3O/c1-23(16-6-9-3-10(7-16)5-11(4-9)8-16)15(25)13-12(18)14(17(19,20)21)22-24(13)2/h9-11H,3-8H2,1-2H3

InChI Key

RFVTXTUAGZBRJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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